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Compound of Interest

Compound Name:
2-Pyrrolidin-1-ylpyrimidine-5-

carboxylic acid

Cat. No.: B1276687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-
Pyrrolidin-1-ylpyrimidine-5-carboxylic acid (C₉H₁₁N₃O₂), a molecule of interest in medicinal

chemistry and drug development. Due to the limited availability of specific experimental spectra

in public databases, this document presents predicted and typical spectral characteristics

based on the analysis of its functional groups and analogous structures. This guide is intended

to assist researchers in the identification, characterization, and quality control of this

compound.

Chemical Structure and General Properties
2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a

pyrimidine ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid at the

5-position.

Molecular Formula: C₉H₁₁N₃O₂[1]

Molecular Weight: 193.20 g/mol [1]

IUPAC Name: 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid[1]

CAS Number: 253315-06-9[1]
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Predicted Spectral Data
The following tables summarize the predicted and typical spectral data for 2-Pyrrolidin-1-
ylpyrimidine-5-carboxylic acid based on established principles of NMR, IR, and Mass

Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 - 13.0 Singlet (broad) 1H -COOH

~8.7 Singlet 2H
H-4, H-6 (Pyrimidine

ring)

~3.6 Triplet 4H
-N-CH₂- (Pyrrolidine

ring)

~2.0 Quintet 4H
-CH₂-CH₂-

(Pyrrolidine ring)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~165 - 175 -COOH

~160 C-2 (Pyrimidine ring)

~158 C-4, C-6 (Pyrimidine ring)

~120 C-5 (Pyrimidine ring)

~47 -N-CH₂- (Pyrrolidine ring)

~25 -CH₂-CH₂- (Pyrrolidine ring)
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Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)[2][3]

~1710 Strong
C=O stretch (Carboxylic acid

dimer)[3]

1600-1450 Medium-Strong
C=C and C=N stretching

(Pyrimidine ring)

1320-1210 Medium
C-O stretch (Carboxylic acid)

[2]

~1200 Medium C-N stretch (Aromatic amine)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation

193 [M]⁺, Molecular ion

176 [M-OH]⁺

148 [M-COOH]⁺

122 Fragmentation of the pyrimidine ring

70 Pyrrolidine fragment

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Pyrrolidin-1-ylpyrimidine-5-
carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to

observe the exchangeable proton of the carboxyl group.

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is

recommended.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more scans may be necessary due to the lower natural

abundance of ¹³C and the quaternary carbons.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled

to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Data Acquisition (ESI-MS):

Ionization Mode: Positive or negative ion mode. Positive mode is likely to show the [M+H]⁺

ion, while negative mode would show the [M-H]⁻ ion.

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: Typically 3-4 kV.

Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.

Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.
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Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectral analysis of 2-Pyrrolidin-
1-ylpyrimidine-5-carboxylic acid.
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Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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